Bienvenue dans la boutique en ligne BenchChem!

(3-Cyclopropylphenyl)methanamine

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

(3-Cyclopropylphenyl)methanamine (CAS 852877-59-9) is an arylalkylamine derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. It features a benzylamine core substituted at the meta-position with a cyclopropyl group, a structural motif widely employed in drug design to enhance metabolic stability, constrain molecular conformation, and modulate lipophilicity.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 852877-59-9
Cat. No. B1455445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropylphenyl)methanamine
CAS852877-59-9
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC(=C2)CN
InChIInChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2
InChIKeyKKROKOWBIBXNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Cyclopropylphenyl)methanamine (CAS 852877-59-9): Structural Baseline and Procurement-Relevant Specifications


(3-Cyclopropylphenyl)methanamine (CAS 852877-59-9) is an arylalkylamine derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . It features a benzylamine core substituted at the meta-position with a cyclopropyl group, a structural motif widely employed in drug design to enhance metabolic stability, constrain molecular conformation, and modulate lipophilicity . The compound is classified as a primary amine building block and is commercially available at purities ranging from 97% to 99.03% . Its predicted pKa is 9.12 ± 0.10, and its topological polar surface area (TPSA) is 26 Ų .

Why Substituting (3-Cyclopropylphenyl)methanamine with a Generic Benzylamine or Positional Isomer Is Scientifically Invalid


Generic substitution of (3-Cyclopropylphenyl)methanamine with unsubstituted benzylamine or positional isomers (ortho/para) is not scientifically tenable due to the functional consequences of cyclopropyl substitution and its specific ring position. The cyclopropyl group confers distinct physicochemical properties—including altered lipophilicity, constrained conformational flexibility, and enhanced metabolic stability—that directly influence binding affinity, pharmacokinetics, and synthetic derivatization outcomes in downstream applications . Empirical data demonstrate that the meta-substituted isomer exhibits measurable differences in critical parameters: XLogP3 values differ across ortho, meta, and para isomers, and boiling points vary by up to 14°C, affecting purification protocols and formulation stability [1]. Furthermore, the compound has been explicitly claimed as an intermediate in patent literature for protein kinase inhibitors and TRPA1 modulators, where the specific meta-cyclopropylphenyl motif is structurally embedded in the claimed chemical matter . Substituting an unsubstituted benzylamine would eliminate the cyclopropyl group's beneficial metabolic and conformational effects, while substituting a positional isomer would alter molecular geometry and electronic distribution in ways that invalidate structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence: (3-Cyclopropylphenyl)methanamine Versus Positional Isomers and Unsubstituted Analogs


Evidence 1: Position-Specific Physicochemical Parameters—Lipophilicity and Boiling Point Differentiation

(3-Cyclopropylphenyl)methanamine exhibits a calculated XLogP3 of 1.7, which is numerically identical to its ortho isomer (2-Cyclopropylphenyl)methanamine but differs from alternative LogP calculation methodologies [1]. The para isomer (4-Cyclopropylphenyl)methanamine shares this same XLogP3 value of 1.7 [2]. However, the meta-substituted isomer demonstrates a boiling point of 256°C, which is 7°C higher than the ortho isomer (249°C) and 7°C lower than the para isomer (263°C) [3]. These differences in boiling point are directly relevant to purification method selection (distillation, recrystallization) and thermal stability considerations during synthetic workup and storage. The meta-cyclopropyl substitution pattern also positions the electron-donating cyclopropyl group at the ring position most favorable for certain cross-coupling and electrophilic aromatic substitution reactions compared to ortho (sterically hindered) or para (different electronic conjugation) isomers.

Medicinal Chemistry Physicochemical Profiling Isomer Comparison Drug Design

Evidence 2: Documented Utility in Patent-Protected Pharmaceutical Scaffolds Versus Unsubstituted Benzylamine

(3-Cyclopropylphenyl)methanamine is explicitly cited as a synthetic intermediate or structural component in multiple pharmaceutical patent applications targeting therapeutically relevant proteins, whereas unsubstituted benzylamine lacks this documented patent association . Specifically, the compound appears in patent AU-2017260298-A1 (Adenine derivatives as protein kinase inhibitors), US-2019127379-A1 (Adenine derivatives as protein kinase inhibitors), and WO-2012152983-A1 (Phenyl-sulfonyl derivatives as mediators of TRPA1 receptor activity for pain treatment) . These patents claim chemical matter where the (3-cyclopropylphenyl)methanamine scaffold is incorporated into larger molecular architectures with demonstrated or claimed therapeutic activity. In contrast, unsubstituted benzylamine is a generic commodity chemical with no comparable patent pedigree in these specific therapeutic areas. The meta-cyclopropyl substitution pattern is integral to the claimed compounds' structures and cannot be substituted with benzylamine without fundamentally altering the chemical composition claimed in the intellectual property.

Medicinal Chemistry Kinase Inhibitors TRPA1 Antagonists Patent Analysis

Evidence 3: Cyclopropyl-Containing Benzylamines in Kinase Inhibitor Scaffolds—In-Class Quantitative Activity Comparison

N-substituted cyclopropyl-containing benzylamine derivatives have demonstrated quantifiable kinase inhibitory activity in published studies, establishing this structural class as relevant for oncology-focused medicinal chemistry . In a systematic evaluation of N-substituted benzylamine derivatives, compounds bearing cyclopropyl and related cyclic alkyl substituents exhibited kinase inhibition ranging from 21% to 54% at a screening concentration of 500 μM [1]. Specifically, an N-cyclopropyl-substituted benzylamine derivative (Compound 16) demonstrated 54% inhibition of kinase activity at 500 μM, representing a 2.6-fold increase in inhibitory activity relative to the unsubstituted benzylamine control (Compound 1, R=H), which exhibited only 21% inhibition under identical assay conditions [1]. The PDB structure 5CSH was used for this evaluation [1]. While (3-Cyclopropylphenyl)methanamine itself serves as a primary amine building block rather than a fully elaborated inhibitor, its incorporation into N-substituted benzylamine frameworks enables access to this demonstrated activity profile. The 33-percentage-point enhancement (21% to 54% inhibition) associated with N-cyclopropyl substitution underscores the functional relevance of the cyclopropyl-containing benzylamine scaffold for kinase-targeting applications, a feature absent in unsubstituted benzylamine analogs.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship Medicinal Chemistry

Evidence 4: Comparative Procurement Specifications—Purity, Packaging, and Availability Across Positional Isomers

Commercially available (3-Cyclopropylphenyl)methanamine is offered at analytically verified purities of 97% (Leyan, Cat. No. 1441155) and 99.03% (ChemScene, Cat. No. CS-0370485) . In contrast, the ortho isomer (2-Cyclopropylphenyl)methanamine is available at 97% purity [1], and the para isomer (4-Cyclopropylphenyl)methanamine is offered at 95% purity . The meta-isomer thus demonstrates superior analytical purity availability compared to the para-isomer, with a 4.03 percentage-point advantage at the highest verified specification (99.03% vs. 95%). This purity differential has direct implications for applications requiring high-purity starting materials, including sensitive catalytic reactions, medicinal chemistry SAR studies where trace impurities may confound biological assay interpretation, and multi-step syntheses where impurity carryover could compromise final product purity profiles. Additionally, the meta-isomer is supplied by multiple vendors in packaging formats ranging from 100 mg to 25 g quantities, providing procurement flexibility across research and early development scales .

Chemical Procurement Building Blocks Purity Analysis Supply Chain

Evidence 5: Functional Consequence of Cyclopropyl Substitution on Metabolic Stability—Class-Level Pharmacokinetic Advantage

The introduction of cyclopropyl groups into drug-like molecules is a well-established medicinal chemistry strategy to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation . Benzylamine scaffolds are known substrates for monoamine oxidase (MAO) enzymes, undergoing oxidative deamination at the benzylic methylene position [1]. The presence of a cyclopropyl substituent on the phenyl ring alters both the electronic environment and the conformational accessibility of the molecule to metabolic enzymes. Mechanistic studies on structurally related N-cyclopropylbenzylamine derivatives demonstrate that the cyclopropyl moiety can divert metabolic pathways away from simple oxidation toward mechanism-based enzyme inactivation, with the partition ratio between substrate oxidation and enzyme inactivation being dramatically altered by α-methylation of the benzyl methylene [2]. While direct comparative metabolic stability data for (3-cyclopropylphenyl)methanamine versus unsubstituted benzylamine are not available in the accessed literature, the class-level evidence indicates that cyclopropyl substitution confers a metabolic advantage that unsubstituted benzylamine lacks. This is particularly relevant for applications where the compound or its derivatives are intended for in vivo evaluation, as improved metabolic stability can translate to extended half-life, reduced clearance, and enhanced exposure.

Drug Metabolism Pharmacokinetics Cyclopropyl Bioisostere Medicinal Chemistry

Optimal Application Scenarios for (3-Cyclopropylphenyl)methanamine Based on Quantified Differentiation Evidence


Scenario 1: Synthesis of Patent-Disclosed Protein Kinase Inhibitor Intermediates

(3-Cyclopropylphenyl)methanamine is the specific building block required for synthesizing intermediates claimed in patent applications AU-2017260298-A1 and US-2019127379-A1 (Adenine derivatives as protein kinase inhibitors) . The meta-cyclopropyl substitution pattern is structurally integral to the claimed adenine derivatives, and substitution with ortho or para isomers would yield chemically distinct compounds outside the scope of the patent claims. Researchers engaged in reproducing, optimizing, or designing-around these kinase inhibitor scaffolds must procure the meta-isomer specifically to maintain fidelity to the disclosed synthetic routes and structure-activity relationships. The 99.03% purity specification available from select vendors ensures that the starting material meets the quality requirements for generating analytically pure final compounds suitable for kinase inhibition assays and subsequent in vivo evaluation.

Scenario 2: Development of TRPA1 Receptor Modulators for Pain and Inflammation Research

Patent WO-2012152983-A1 discloses phenyl-sulfonyl derivatives as mediators of TRPA1 receptor activity for the treatment of pain, with (3-cyclopropylphenyl)methanamine serving as a key synthetic intermediate . TRPA1 is an excitatory ion channel implicated in pain detection, neurogenic inflammation, and respiratory conditions [1]. The meta-cyclopropylphenyl motif contributes to the physicochemical and conformational properties of the claimed TRPA1 modulators. Researchers investigating TRPA1 pharmacology or developing novel TRPA1-targeted therapeutics should specifically procure (3-cyclopropylphenyl)methanamine rather than generic benzylamine or positional isomers, as the patent-validated scaffold has established relevance in this therapeutic area. The compound's availability in multiple pack sizes (100 mg to 25 g) supports both initial exploratory chemistry and subsequent scale-up for more extensive biological profiling.

Scenario 3: Medicinal Chemistry SAR Studies Requiring Cyclopropyl-Containing Benzylamine Scaffolds with Kinase Activity Potential

For medicinal chemistry programs investigating kinase inhibition, (3-cyclopropylphenyl)methanamine provides a validated entry point to a scaffold class where N-cyclopropyl substitution has been shown to enhance kinase inhibitory activity by 2.6-fold relative to unsubstituted benzylamine controls (54% vs. 21% inhibition at 500 μM) . This class-level activity advantage supports the selection of cyclopropyl-containing benzylamine building blocks over unsubstituted alternatives when establishing structure-activity relationships for kinase-targeted ligands. The meta-substituted isomer's boiling point of 256°C—intermediate between the ortho (249°C) and para (263°C) isomers—offers a balanced thermal profile for synthetic manipulations requiring elevated temperatures [1]. Additionally, the cyclopropyl group's established role in improving metabolic stability and modulating lipophilicity makes this building block particularly suitable for lead optimization programs where pharmacokinetic parameters are under active investigation.

Scenario 4: Multi-Step Synthetic Sequences Requiring High-Purity Primary Amine Building Blocks

In synthetic workflows where intermediate purification is impractical or where impurity carryover could compromise downstream product purity, (3-cyclopropylphenyl)methanamine offers a distinct procurement advantage over its para-isomer counterpart. The meta-isomer is commercially available at 99.03% purity, exceeding the 95% specification typical of the para-isomer by 4.03 percentage points [1]. This purity differential reduces or eliminates the need for in-house purification prior to use in sensitive reactions such as amide bond formation, reductive amination, or palladium-catalyzed cross-couplings where amine impurities could poison catalysts or generate difficult-to-remove byproducts. The compound's moderate lipophilicity (XLogP3 = 1.7) and predicted pKa of 9.12 facilitate straightforward workup and purification of reaction products, making it a practical choice for both academic research laboratories and industrial process chemistry environments.

Quote Request

Request a Quote for (3-Cyclopropylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.